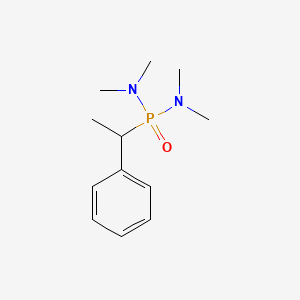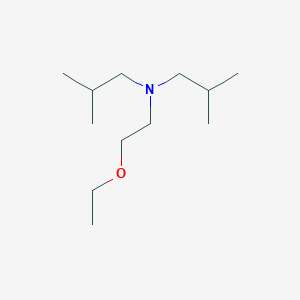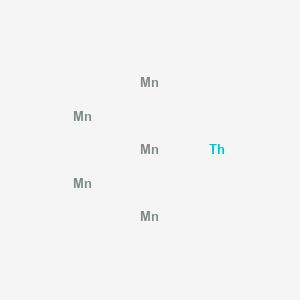
Manganese--thorium (5/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese–thorium (5/1) is a compound formed by combining manganese and thorium in a 5:1 ratio Manganese is a transition metal known for its role in steel production and biological systems, while thorium is a radioactive actinide metal used in nuclear reactors
準備方法
Synthetic Routes and Reaction Conditions
The preparation of manganese–thorium (5/1) involves the reaction of manganese and thorium under controlled conditions. One common method is the reduction of manganese dioxide (MnO₂) with thorium metal in a high-temperature furnace. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
5 MnO2+Th→Mn5ThO2
Industrial Production Methods
Industrial production of manganese–thorium (5/1) involves large-scale reduction processes using high-purity manganese and thorium. The reaction is conducted in specialized furnaces designed to handle high temperatures and inert atmospheres. The resulting compound is then purified through various techniques such as distillation and crystallization to obtain the desired product.
化学反応の分析
Types of Reactions
Manganese–thorium (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and thorium and the presence of specific reagents.
Common Reagents and Conditions
Oxidation: Manganese–thorium (5/1) can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). The reaction conditions typically involve acidic or neutral pH.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are usually performed under anhydrous conditions.
Substitution: Substitution reactions involve the replacement of one element or group with another. Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of manganese–thorium (5/1) may result in the formation of manganese oxides and thorium oxides, while reduction may yield metallic manganese and thorium.
科学的研究の応用
Manganese–thorium (5/1) has several scientific research applications across various fields:
Chemistry: The compound is used as a catalyst in organic synthesis and as a precursor for the preparation of other manganese and thorium compounds.
Biology: Research is ongoing to explore the potential biological effects of manganese–thorium (5/1), particularly its interactions with enzymes and proteins.
Medicine: The compound is being investigated for its potential use in radiotherapy and as a contrast agent in medical imaging.
Industry: Manganese–thorium (5/1) is used in the production of high-strength alloys and as a component in advanced materials for aerospace and nuclear applications.
作用機序
The mechanism of action of manganese–thorium (5/1) involves its interaction with molecular targets and pathways in biological systems. Manganese ions can act as cofactors for various enzymes, influencing metabolic processes and cellular functions. Thorium, being radioactive, can emit alpha particles that cause ionization and damage to cellular structures. The combined effects of manganese and thorium result in unique biochemical and physiological responses.
類似化合物との比較
Similar Compounds
Manganese–uranium (5/1): Similar to manganese–thorium (5/1), this compound combines manganese with uranium, another radioactive actinide metal.
Manganese–cerium (5/1): This compound involves the combination of manganese with cerium, a lanthanide metal with catalytic properties.
Uniqueness
Manganese–thorium (5/1) is unique due to the specific combination of manganese and thorium, resulting in distinct chemical and physical properties. The presence of thorium imparts radioactivity, which can be harnessed for applications in nuclear technology and medical imaging. Additionally, the compound’s ability to undergo various chemical reactions makes it versatile for use in different scientific and industrial contexts.
特性
CAS番号 |
64616-18-8 |
|---|---|
分子式 |
Mn5Th |
分子量 |
506.728 g/mol |
IUPAC名 |
manganese;thorium |
InChI |
InChI=1S/5Mn.Th |
InChIキー |
CNFCVTLHKDRYLK-UHFFFAOYSA-N |
正規SMILES |
[Mn].[Mn].[Mn].[Mn].[Mn].[Th] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


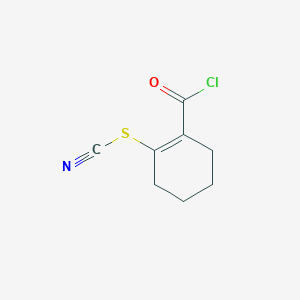
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
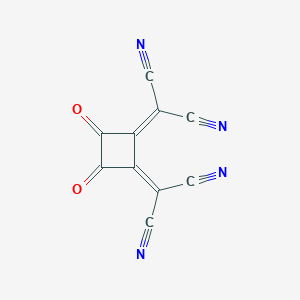

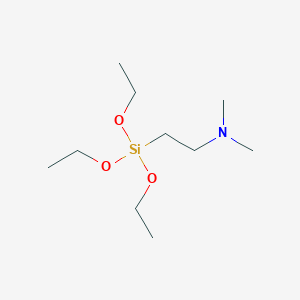
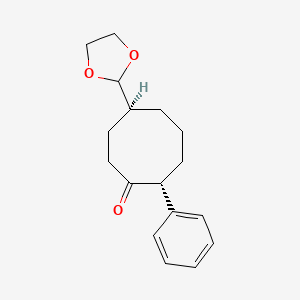
![5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-](/img/structure/B14482636.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)
![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)

